![molecular formula C5H9ClO B1282921 [(Chloromethoxy)methyl]cyclopropane CAS No. 105688-12-8](/img/structure/B1282921.png)
[(Chloromethoxy)methyl]cyclopropane
Overview
Description
[(Chloromethoxy)methyl]cyclopropane is an organic compound with the molecular formula C₅H₉ClO It is characterized by a cyclopropane ring substituted with a chloromethoxy group
Mechanism of Action
Target of Action
The primary target of [(Chloromethoxy)methyl]cyclopropane is the double bond in alkenes or cycloalkenes . The compound interacts with these targets through a process known as cyclopropanation .
Mode of Action
The mode of action of this compound involves the reaction of carbenes with the double bond in alkenes or cycloalkenes to form cyclopropane structures . This process is known as cyclopropanation . The reaction usually leaves the stereochemistry of the double bond unchanged .
Biochemical Pathways
The biochemical pathway affected by this compound is the cyclopropanation reaction pathway . This pathway involves the formation of cyclopropane structures through the reaction of carbenes with the double bond in alkenes or cycloalkenes . The downstream effects of this pathway include the generation of highly reactive and interesting synthetic targets due to the highly strained nature of cyclopropane compounds .
Result of Action
The result of the action of this compound is the formation of cyclopropane structures . These structures are highly reactive and serve as interesting synthetic targets . Additionally, cyclopropanes are present in numerous biological compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the C-C-C bond angles in cyclopropane are smaller than the optimum angle, making the compound very reactive
Biochemical Analysis
Biochemical Properties
[(Chloromethoxy)methyl]cyclopropane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclopropane synthase enzymes, which are responsible for the formation of cyclopropane rings in natural products . These interactions are crucial for the compound’s incorporation into biological systems and its subsequent biochemical activities.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain signaling molecules, leading to altered cellular responses . Additionally, it has been found to impact the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, it has been shown to inhibit certain enzymes involved in fatty acid metabolism by binding to their active sites . This binding interaction leads to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under specific conditions but may degrade over extended periods, leading to altered biochemical activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects on metabolic pathways, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biochemical activities.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cyclopropane synthase and other cofactors that facilitate its incorporation into metabolic processes . These interactions can influence metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s biochemical activities.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for the compound’s activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Chloromethoxy)methyl]cyclopropane typically involves the reaction of cyclopropane derivatives with chloromethyl ethers. One common method is the reaction of cyclopropylmethanol with thionyl chloride to form cyclopropylmethyl chloride, which is then reacted with sodium methoxide to yield this compound.
-
Cyclopropylmethanol to Cyclopropylmethyl Chloride
Reagents: Cyclopropylmethanol, Thionyl chloride (SOCl₂)
Conditions: Reflux, anhydrous conditions
Reaction: [ \text{Cyclopropylmethanol} + \text{SOCl}_2 \rightarrow \text{Cyclopropylmethyl Chloride} + \text{SO}_2 + \text{HCl} ]
-
Cyclopropylmethyl Chloride to this compound
Reagents: Cyclopropylmethyl chloride, Sodium methoxide (NaOCH₃)
Conditions: Room temperature, anhydrous conditions
Reaction: [ \text{Cyclopropylmethyl Chloride} + \text{NaOCH}_3 \rightarrow \text{this compound} + \text{NaCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are typically handled in closed systems to minimize exposure and ensure safety.
Chemical Reactions Analysis
Types of Reactions
[(Chloromethoxy)methyl]cyclopropane undergoes various chemical reactions, including:
-
Substitution Reactions
Reagents: Nucleophiles such as hydroxide ions (OH⁻), amines (RNH₂)
Conditions: Aqueous or alcoholic medium, room temperature
Products: Substituted cyclopropane derivatives
-
Oxidation Reactions
Reagents: Oxidizing agents such as potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Conditions: Acidic or basic medium, elevated temperature
Products: Cyclopropane carboxylic acids or ketones
-
Reduction Reactions
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Conditions: Anhydrous conditions, room temperature
Products: Cyclopropane alcohols
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Conditions: Vary depending on the reaction type, typically involving controlled temperatures and specific solvents.
Scientific Research Applications
[(Chloromethoxy)methyl]cyclopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
[(Chloromethoxy)methyl]cyclopropane can be compared with other cyclopropane derivatives, such as:
Cyclopropylmethanol: Lacks the chloromethoxy group, making it less reactive in substitution reactions.
Cyclopropylmethyl Chloride: Precursor to this compound, more reactive due to the presence of the chloride group.
Cyclopropane Carboxylic Acid: Contains a carboxyl group instead of a chloromethoxy group, leading to different reactivity and applications.
The uniqueness of this compound lies in its chloromethoxy group, which imparts specific reactivity and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
chloromethoxymethylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c6-4-7-3-5-1-2-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEOQFSJCPCUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546903 | |
| Record name | [(Chloromethoxy)methyl]cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105688-12-8 | |
| Record name | [(Chloromethoxy)methyl]cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(chloromethoxy)methyl]cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



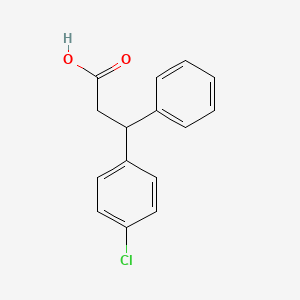


![3,4-Dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1282845.png)
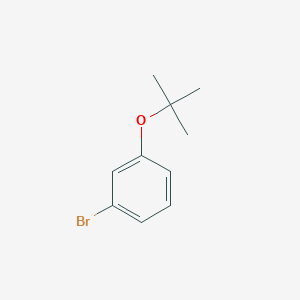
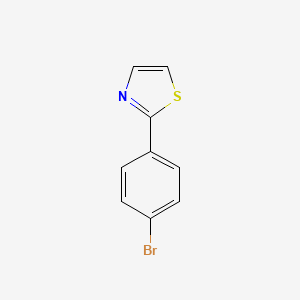
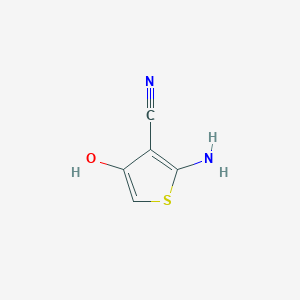
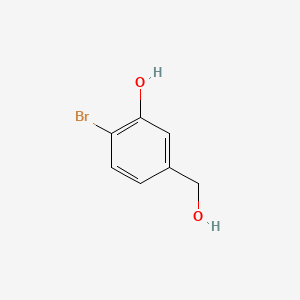

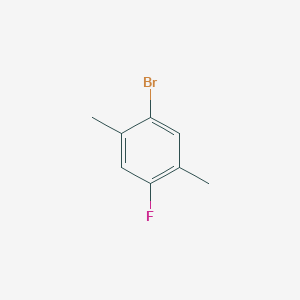

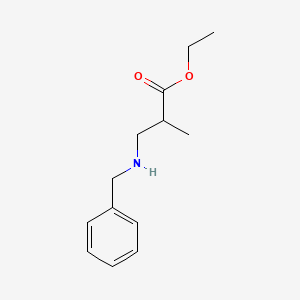
![3-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1282865.png)
